5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol is a polycyclic aromatic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is classified under the category of organic compounds and is notable for its complex molecular structure, which includes multiple methyl groups and a methoxy substituent.
The compound is synthesized through various organic reactions and can be found in research databases and chemical catalogs. Its classification falls under polycyclic aromatic hydrocarbons, which are known for their stability and reactivity due to their conjugated pi systems. The chemical has a CAS number of 73533-07-0, indicating its unique identification in chemical databases.
The synthesis of 5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require strong acids or bases, high temperatures, and specific catalysts. For industrial production, techniques such as continuous flow reactors and automated synthesis systems are employed to ensure high yield and purity of the compound.
The molecular formula of 5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol is , with a molecular weight of 304.4 g/mol. Its structure features several important characteristics:
The InChI key for this compound is TYIXDKROXMCQHK-UHFFFAOYSA-N, which provides a unique identifier for chemical databases. The canonical SMILES representation is CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC)O.
5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The precise molecular targets can vary based on context and application.
The physical properties of this compound include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C21H20O2 |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 73533-07-0 |
| InChI Key | TYIXDKROXMCQHK-UHFFFAOYSA-N |
These properties indicate its stability and potential reactivity under various conditions .
5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol has potential applications in scientific research, particularly in fields related to medicinal chemistry and pharmacology. Its ability to interact with biological targets makes it a candidate for further studies in drug development and therapeutic applications against specific diseases .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: